![molecular formula C7H5IN2 B13655247 8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
8-Iodoimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 8th position of the imidazo[1,5-a]pyridine ring enhances its reactivity and potential for functionalization .
Preparation Methods
The synthesis of 8-Iodoimidazo[1,5-a]pyridine can be achieved through several methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate.
Oxidative Cyclization: Another approach is the oxidative cyclization of 2-pyridyl ketones with iodine, which facilitates the formation of the imidazo[1,5-a]pyridine core.
Industrial Production: Industrial production methods often involve scalable and cost-effective synthetic routes, such as the use of continuous flow reactors for the cyclocondensation reactions, ensuring high yields and purity.
Chemical Reactions Analysis
8-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like N-iodosuccinimide (NIS) or I2-morpholine.
Oxidation and Reduction: The compound can undergo oxidation reactions to form imidazo[1,5-a]pyridine N-oxides or reduction reactions to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Pharmaceuticals: It serves as a core structure in the development of various drugs, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound’s unique optical properties make it useful in the development of optoelectronic devices and sensors.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound is studied for its potential biological activities, including its role as a cysteine protease inhibitor.
Mechanism of Action
Comparison with Similar Compounds
8-Iodoimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a different nitrogen position in the ring structure, leading to variations in reactivity and applications.
Imidazo[4,5-b]pyridine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific iodine substitution, which enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
8-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H |
InChI Key |
LPCWQDXTFFKNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



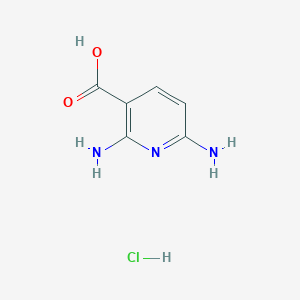
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
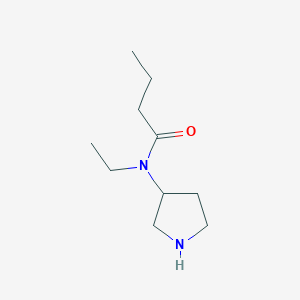
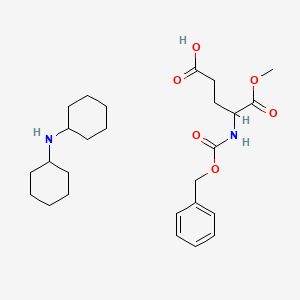

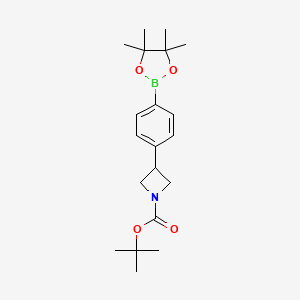


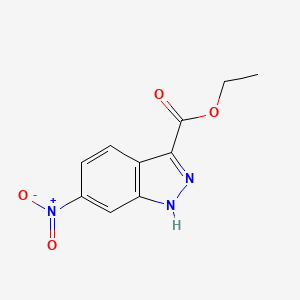


![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

